molecular formula C11H11NO B12860670 1-(6-Methyl-1H-indol-5-yl)ethan-1-one

1-(6-Methyl-1H-indol-5-yl)ethan-1-one

Cat. No.: B12860670
M. Wt: 173.21 g/mol
InChI Key: SQDYBUDYEKUGJG-UHFFFAOYSA-N
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Description

1-(6-Methyl-1H-indol-5-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a methyl group at the 6th position of the indole ring and an ethanone group at the 1st position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Methyl-1H-indol-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 6-methylindole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic substitution at the 1-position of the indole ring, yielding the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-1H-indol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Methyl-1H-indol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-1H-indol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methyl-1H-indol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(6-methyl-1H-indol-5-yl)ethanone

InChI

InChI=1S/C11H11NO/c1-7-5-11-9(3-4-12-11)6-10(7)8(2)13/h3-6,12H,1-2H3

InChI Key

SQDYBUDYEKUGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1C(=O)C

Origin of Product

United States

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